3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
Description
Structural Classification Within Benzophenone Derivatives
Benzophenone (diphenyl ketone) represents a ubiquitous scaffold in medicinal chemistry, found in numerous naturally occurring molecules that exhibit diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural framework of benzophenone consists of two phenyl rings connected by a carbonyl group, creating a versatile platform for various substitution patterns.
The specific compound this compound belongs to a subset of benzophenone derivatives featuring both halogen substitution and nitrogen-containing heterocyclic components. The substitution pattern on the benzophenone core significantly influences the compound's physical properties and potential biological activities.
Table 1: Structural Classification of this compound
| Structural Feature | Description |
|---|---|
| Core structure | Benzophenone (diphenyl ketone) |
| Ring A substitution | 3,4-difluoro pattern |
| Ring B substitution | 3'-position with 1,4-dioxa-8-azaspiro[4.5]decane via methyl linker |
| Connecting group | Carbonyl (C=O) |
| Classification | Fluorinated benzophenone with spirocyclic moiety |
Within the extensive family of benzophenone derivatives, the placement of substituents on the aryl rings significantly impacts molecular behavior. The 3,4-difluoro substitution pattern on one phenyl ring of this compound creates an electron-deficient aromatic system, while the spirocyclic moiety at the meta position of the other ring introduces a rigid, three-dimensional structure with specific spatial orientation. These structural features distinguish this compound from other benzophenone derivatives and contribute to its unique physicochemical profile.
Significance of Fluorine Substituents in Aromatic Systems
The introduction of fluorine atoms into aromatic systems represents a significant strategy in medicinal chemistry and drug design. Fluorine, with its high electronegativity and small size, imparts distinctive properties to molecules without substantially increasing molecular size or steric hindrance.
In the context of this compound, the 3,4-difluoro substitution pattern on the aromatic ring plays several crucial roles:
Metabolic Stability: The presence of fluorine atoms, particularly at the 3,4-positions of the aromatic ring, can block metabolic oxidation by cytochrome P450 enzymes. This blocking effect increases metabolic stability and potentially extends the compound's half-life in biological systems.
Electronic Effects: The strong electron-withdrawing nature of fluorine atoms creates an electron-deficient aromatic system, altering the electronic distribution across the molecule. This electronic effect can influence the reactivity of the carbonyl group and potentially enhance interactions with biological targets.
Lipophilicity Modulation: Fluorine substitution typically increases the lipophilicity of aromatic compounds, potentially improving membrane permeability while also influencing the compound's distribution in biological systems.
Bond Strength: Carbon-fluorine bonds are among the strongest in organic chemistry, contributing to the overall stability of the molecule under various conditions.
Table 2: Effects of Fluorine Substitution in this compound
| Property | Effect of 3,4-Difluoro Substitution |
|---|---|
| Metabolic stability | Increased; blocks oxidative metabolism |
| Electronic distribution | Creates electron-deficient aromatic system |
| Lipophilicity | Typically increased compared to non-fluorinated analogues |
| Bond strength | Enhanced molecular stability |
| pKa value | Altered; predicted at 8.68±0.20 for the compound |
Research on fluorinated benzophenones has demonstrated their potential in various applications. For example, fluorine substitution in benzophenone derivatives has been shown to enhance potency in certain biological systems. In one study, a benzophenone derivative bearing a fluorine atom at the 4-position of the benzoyl group demonstrated enhanced cytotoxicity with an IC50 value of 0.5 nM, compared to non-fluorinated analogues.
Role of Spirocyclic 1,4-Dioxa-8-azaspiro[4.5]decane Moieties
The 1,4-dioxa-8-azaspiro[4.5]decane moiety in this compound represents a spirocyclic scaffold that contributes significantly to the compound's structural complexity and physicochemical properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom (spiro atom), introduce three-dimensionality and conformational constraints to molecules.
The introduction of spirocyclic scaffolds such as 1,4-dioxa-8-azaspiro[4.5]decane can lead to several significant molecular effects:
Increased Fraction of sp3 Hybridized Carbons (Fsp3): Spirocyclic structures increase the Fsp3 value of molecules, which has been correlated with increased success in drug development. The spiro center in the 1,4-dioxa-8-azaspiro[4.5]decane moiety contributes to this parameter.
Conformational Rigidity: The spirocyclic structure constrains the molecular conformation, potentially leading to improved selectivity for biological targets by reducing the entropic penalty upon binding.
Physicochemical Property Modulation: Spirocyclic moieties can influence properties such as water solubility, partition coefficient (log P), and metabolic stability.
Three-Dimensional Space Exploration: The spirocyclic structure extends into three-dimensional space, creating potential for interactions that are not possible with planar aromatic systems.
Table 3: Structural Features and Properties of the 1,4-Dioxa-8-azaspiro[4.5]decane Moiety
| Feature | Description |
|---|---|
| Structure | Two rings (1,4-dioxane and piperidine) sharing a spiro carbon |
| Ring composition | 6-membered piperidine with oxygen-containing 5-membered ring |
| Connectivity to benzophenone | Via methyl linker at nitrogen of piperidine ring |
| Contribution to properties | Increases Fsp3, introduces conformational constraints, modulates physicochemical properties |
The specific arrangement in this compound, where the 1,4-dioxa-8-azaspiro[4.5]decane moiety is attached to the meta position of one phenyl ring via a methyl linker, creates a unique spatial arrangement. This arrangement potentially influences the compound's ability to interact with biological targets and contributes to its overall physicochemical profile.
The spirocyclic structure of 1,4-dioxa-8-azaspiro[4.5]decane contains both oxygen and nitrogen atoms, providing potential hydrogen bond acceptor sites. These features, combined with the methylamine linker to the benzophenone core, create possibilities for specific molecular recognition events in biological systems.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO3/c22-18-5-4-17(13-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFAWFHTJXZYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643337 | |
| Record name | (3,4-Difluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-37-3 | |
| Record name | (3,4-Difluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,4-Difluorobenzophenone Intermediate
- Starting materials: 3,4-difluorobenzoyl chloride and a substituted phenyl derivative (e.g., 3-bromomethylphenyl or 3-hydroxymethylphenyl)
- Reaction: Friedel-Crafts acylation catalyzed by Lewis acids such as AlCl3 or FeCl3 in anhydrous conditions to form the benzophenone core with difluoro substitution.
- Notes: The difluoro substitution pattern is introduced via commercially available difluorobenzoyl chloride or by selective fluorination of benzophenone precursors.
Preparation of the 1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl Moiety
- The spirocyclic amine is synthesized or procured as 1,4-dioxa-8-azaspiro[4.5]decan-8-ol or a related precursor.
- This moiety is then converted into a reactive intermediate (e.g., tosylate or halide) to facilitate nucleophilic substitution.
Coupling of the Spirocyclic Amine to the Benzophenone Core
- Method: Nucleophilic substitution of the benzophenone intermediate bearing a suitable leaving group (e.g., bromomethyl) with the spirocyclic amine under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents like DMF or DMSO.
- Alternative: Reductive amination between benzophenone aldehyde intermediate and the spirocyclic amine using reducing agents such as NaBH3CN.
- Reaction conditions: Room temperature to moderate heating (25–80°C), inert atmosphere to prevent oxidation.
Purification and Characterization
- Purification by flash chromatography or recrystallization.
- Characterization by NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table Summarizing Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 3,4-Difluorobenzoyl chloride, AlCl3, DCM | 3,4-Difluorobenzophenone intermediate | Control temperature to avoid polyacylation |
| 2 | Spirocyclic amine synthesis | Starting from 1,4-dioxaspiro[4.5]decan-8-ol | 1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl tosylate or halide | Prepared or purchased commercially |
| 3 | Nucleophilic substitution | Benzophenone bromomethyl intermediate, K2CO3, DMF | Final compound: 3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone | Reaction monitored by TLC or HPLC |
| 4 | Purification | Flash chromatography, recrystallization | Pure target compound | Confirm purity >95% by HPLC/NMR |
Research Findings and Optimization Notes
Yield optimization:
Yields for the Friedel-Crafts step typically range from 60–80%, depending on reaction time and temperature control. The nucleophilic substitution step yields vary from 50–75%, influenced by the leaving group quality and solvent choice.Solvent effects:
Polar aprotic solvents such as DMF or DMSO enhance nucleophilic substitution efficiency. Use of dry solvents and inert atmosphere improves reproducibility.Purity and stability:
The final compound is stable under standard storage conditions (room temperature, sealed container). Purity is confirmed by NMR and HPLC, typically >95%.-
- Molecular weight confirmed by mass spectrometry (~373.4 g/mol)
- 19F NMR shows characteristic fluorine signals confirming difluoro substitution
- 1H and 13C NMR confirm the spirocyclic and benzophenone framework
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the spirocyclic moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzophenone core. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
-
Substitution: : The difluoro groups can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions to replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMSO.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Replacement of fluorine atoms with other functional groups such as methoxy or tert-butyl groups.
Scientific Research Applications
Chemistry
In chemistry, 3,4-Difluoro-3’-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]benzophenone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its spirocyclic structure makes it a suitable candidate for investigating the conformational dynamics of biological macromolecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a promising lead compound for drug discovery efforts aimed at treating diseases such as cancer and neurological disorders.
Industry
In the industrial sector, 3,4-Difluoro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone can be used as an intermediate in the production of specialty chemicals and advanced materials. Its unique properties may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 3,4-Difluoro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The spirocyclic moiety plays a crucial role in these interactions by providing a rigid and conformationally constrained structure that enhances binding specificity and affinity.
Comparison with Similar Compounds
3,4-Dichloro Derivative
The dichloro analog, 3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone (CAS: N/A), replaces fluorine atoms with chlorine. Key differences include:
3-Fluoro Derivative
2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-fluorophenyl)methanone (CAS: 898756-04-2) shares a single fluorine substituent. Its molecular weight (355.409) and reduced halogenation suggest improved solubility compared to the difluoro compound, though reduced steric hindrance may affect target binding .
Substituent Position and Bioactivity
3-Methoxy Derivative
[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methoxyphenyl)methanone (CAS: 898757-52-3) replaces fluorine with a methoxy group.
Thiomorpholinomethyl Derivatives
Compounds like 3-(thiomorpholinomethyl)benzophenone () replace the spirocyclic system with a thiomorpholine ring. The sulfur atom introduces hydrogen-bond acceptor sites, which may improve solubility but reduce blood-brain barrier penetration compared to the oxygen-rich spirocyclic analog .
Structural Analogues in Pharmacological Studies
- 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives: These spirocyclic compounds () exhibit CNS activity, suggesting the difluoro benzophenone analog could share similar pharmacokinetic profiles, such as enhanced half-life due to rigid spiro scaffolds .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Estimated based on structural similarity.
Biological Activity
3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone (CAS No. 898762-34-0) is a complex organic compound with significant potential in pharmaceutical applications. The compound features a benzophenone structure combined with a unique spirocyclic moiety, which contributes to its distinctive biological activity. This article explores the biological activity, synthesis, and potential therapeutic applications of this compound.
- Molecular Formula : C21H21F2NO3
- Molecular Weight : 373.39 g/mol
- Structure : The compound consists of two aromatic rings connected by a carbonyl group, with difluoromethyl groups and a spirocyclic structure that enhances its chemical reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its interaction with various biological targets.
- σ1 Receptor Binding : Preliminary studies indicate that compounds related to this structure may exhibit high affinity for σ1 receptors, which are implicated in several neurobiological processes. For example, a related compound demonstrated a K(i) value of 5.4 nM for σ1 receptors, suggesting strong binding affinity .
- Antioxidant Activity : The presence of difluoromethyl groups may enhance the compound's antioxidant properties, potentially making it useful in mitigating oxidative stress-related disorders.
- Anticancer Potential : The structural attributes of benzophenones have been linked to anticancer activity. Research is ongoing to elucidate the specific pathways through which this compound may exert cytotoxic effects on cancer cells.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Spirocyclic Moiety : Initial steps involve constructing the spirocyclic framework using appropriate starting materials.
- Introduction of Fluorine Substituents : Fluorination reactions are performed to introduce the difluoromethyl groups.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the spirocyclic unit to the benzophenone structure.
Case Studies and Research Findings
Several studies have reported on the biological implications and potential applications of compounds similar to this compound:
Q & A
Basic: What are the key structural features influencing the reactivity of 3,4-difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone?
The compound’s reactivity arises from three structural motifs:
- Benzophenone core : Enables π-π stacking and UV absorption, with fluorine substituents at the 3,4-positions enhancing electron-withdrawing effects and directing electrophilic substitution .
- Spirocyclic moiety (1,4-dioxa-8-azaspiro[4.5]decane) : Introduces steric hindrance and polar N/O atoms, facilitating hydrogen bonding and host-guest interactions .
- Methylene linker : Provides flexibility for conformational adjustments in supramolecular assemblies .
Methodological Insight : Use X-ray crystallography (e.g., SHELXL ) to resolve steric effects, and DFT calculations to map electron density around fluorine atoms.
Basic: What synthetic strategies are recommended for preparing this compound?
A multi-step approach is typical:
Friedel-Crafts acylation : Form the benzophenone core using fluorinated benzoyl chloride and aryl precursors under AlCl₃ catalysis .
Spirocyclic incorporation : React the intermediate with 1,4-dioxa-8-azaspiro[4.5]decane via nucleophilic substitution (e.g., K₂CO₃ in DMF, 60°C) .
Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .
Key Challenge : Minimize byproducts during spirocyclic coupling by controlling stoichiometry and reaction time .
Advanced: How can researchers analyze electronic properties to predict UV absorption or fluorescence behavior?
- Computational Modeling : Perform time-dependent DFT (TD-DFT) with B3LYP/6-311+G(d,p) basis sets to simulate UV-Vis spectra .
- Experimental Validation : Compare with empirical data from UV/Vis spectroscopy (λ_max ~280–320 nm for benzophenones) and fluorescence quenching studies in polar solvents .
Data Interpretation : Fluorine’s inductive effect reduces π→π* transition energy, while the spirocyclic group may introduce bathochromic shifts .
Advanced: What experimental strategies can elucidate host-guest interactions involving the spirocyclic moiety?
- Crystallographic Screening : Co-crystallize the compound with potential guests (e.g., crown ethers) and solve structures using SHELXD .
- NMR Titration : Monitor chemical shift changes in D₂O/CDCl₃ mixtures to quantify binding constants (Ka) for small molecules like cyclodextrins .
- Thermodynamic Analysis : Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS of inclusion complexes .
Note : The spirocyclic N atom’s lone pairs are critical for coordinating metal ions (e.g., Cu²⁺) in supramolecular frameworks .
Data Contradiction: How to resolve discrepancies in reported reactivity of fluorinated vs. chlorinated analogs?
- Control Experiments : Synthesize both 3,4-difluoro and 3,4-dichloro derivatives under identical conditions and compare reaction rates (e.g., SNAr with morpholine) .
- Computational Comparison : Calculate Fukui indices to quantify electrophilicity differences at substitution sites .
- Crystallographic Evidence : Analyze halogen bonding propensity (Cl > F) via Hirshfeld surfaces .
Example : Chlorine’s polarizability enhances halogen bonding in crystal packing, whereas fluorine favors dipole-dipole interactions .
Advanced: Which computational parameters are critical for modeling the spirocyclic moiety’s conformational flexibility?
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water, ethanol) using AMBER force fields to assess ring puckering and linker mobility .
- Torsional Angles : Monitor dihedral angles (C-O-C-N) in the spirocyclic ring to identify stable conformers .
- Docking Studies : Use AutoDock Vina to predict binding modes with biological targets (e.g., kinases) by prioritizing low-energy conformers .
Biological Activity: How to design assays for evaluating kinase inhibition or antimicrobial potential?
- Kinase Inhibition :
- Assay : Use ADP-Glo™ Kinase Assay with recombinant EGFR or MAPK.
- Controls : Compare with staurosporine and chlorinated analogs .
- Antimicrobial Screening :
- MIC Testing : Employ broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Mechanistic Insight : Probe membrane disruption via SYTOX Green uptake assays .
ADMET Prediction : Use SwissADME to assess logP (~4.3) and blood-brain barrier permeability .
Crystallography: Which software tools are recommended for resolving complex crystal structures?
- Structure Solution : SHELXD for phase problem resolution; WinGX for data integration .
- Refinement : SHELXL with TWIN/BASF commands for handling twinning in high-symmetry space groups .
- Validation : CheckCIF for geometry outliers; Mercury for visualizing π-stacking distances .
Comparative Analysis of Structural Analogs
Stability: How to assess thermal and photolytic degradation pathways?
- Thermogravimetric Analysis (TGA) : Measure decomposition onset (>250°C) under N₂ .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC-MS; identify radicals via EPR .
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 48h; quantify intact compound using NMR .
Mitigation Strategy : Encapsulate in cyclodextrins to reduce photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
